molecular formula C11H11NOS B8600833 2-{[(2-Methylfuran-3-yl)sulfanyl]methyl}pyridine CAS No. 61121-63-9

2-{[(2-Methylfuran-3-yl)sulfanyl]methyl}pyridine

Cat. No. B8600833
Key on ui cas rn: 61121-63-9
M. Wt: 205.28 g/mol
InChI Key: FGGBBDUJQVMAKK-UHFFFAOYSA-N
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Patent
US03985908

Procedure details

Into a 25 ml 3 neck round bottom flask equipped with magnetic stirrer, pot thermometer, Y tube, nitrogen inlet tube, reflux condenser and heating mantle is placed a solution of 0.54 g (0.01 moles) of sodium methoxide dissolved in 3 ml absolute methanol. The reaction mass is maintained at 25° -30° C and a solution of 0.57 g (0.005 moles) of 2-methyl-3-furan thiol in 3 ml absolute methanol is added to the reaction mass. While maintaining the reaction mass at 25° C, picolyl chloride hydrochloride (0.82 g; 0.005 moles) dissolved in 2 ml absolute methanol is added to the reaction mass. The reaction being exothermic, the reaction mass warms up to 42° C and a white solid precipitate forms. The reaction mass is then allowed to cool to 25° C (with stirring) over a period of 30 minutes. The reaction is then heated to reflux (60° - 65° C) under nitrogen and reflux is continued for a period of 1 hour. The reaction mass is cooled to 25° C. After remaining at room temperature for a period of 12 hours, 10 ml of water is added to the reaction mass with stirring, causing the reaction mass to now exist in two phases; an aqueous phase and an organic phase. The pH of the reaction mixture is 5. 7 ml of n-hexane is then added to the reaction mass with stirring and transferred to a separatory funnel. The aqueous layer is separated from the organic phase and extracted with 8 ml n-hexane after first diluting the aqueous phase with another 10 ml of water. The hexane extracts are combined, washed with 7 ml of saturated sodium chloride solution, dried over anhydrous sodium sulfate, gravity filtered, then concentrated on a rotary evaporator using water-aspirator vacuum.
[Compound]
Name
3
Quantity
25 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.54 g
Type
reactant
Reaction Step Two
Quantity
0.57 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.82 g
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six
Quantity
7 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][C:5]1[O:6][CH:7]=[CH:8][C:9]=1[SH:10].Cl.[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH2:18]Cl.O>CO.CCCCCC>[CH3:4][C:5]1[O:6][CH:7]=[CH:8][C:9]=1[S:10][CH2:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][N:12]=1 |f:0.1,3.4|

Inputs

Step One
Name
3
Quantity
25 mL
Type
reactant
Smiles
Step Two
Name
sodium methoxide
Quantity
0.54 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0.57 g
Type
reactant
Smiles
CC=1OC=CC1S
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0.82 g
Type
reactant
Smiles
Cl.N1=C(C=CC=C1)CCl
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
7 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
(with stirring) over a period of 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
pot thermometer, Y tube, nitrogen inlet tube, reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is maintained at 25° -30° C
ADDITION
Type
ADDITION
Details
is added to the reaction mass
CUSTOM
Type
CUSTOM
Details
warms up to 42° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (60° - 65° C) under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
reflux
WAIT
Type
WAIT
Details
is continued for a period of 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is cooled to 25° C
WAIT
Type
WAIT
Details
After remaining at room temperature for a period of 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated from the organic phase
EXTRACTION
Type
EXTRACTION
Details
extracted with 8 ml n-hexane
ADDITION
Type
ADDITION
Details
after first diluting the aqueous phase with another 10 ml of water
WASH
Type
WASH
Details
washed with 7 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate, gravity
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC=1OC=CC1SCC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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